1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine
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Overview
Description
“1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351. It is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”. However, piperidones, which are precursors to the piperidine ring found in this compound, have been synthesized and bio-assayed for varied activity2.Molecular Structure Analysis
The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” can be represented by the SMILES string: COC1=CC=C (C=C1)S (=O) (=O)N2CCC (CC2)N1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not fully detailed in the available resources. However, its molecular weight is 270.351.Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various synthesis methods and chemical reactions involving "1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine" and its derivatives. One study highlighted the nucleophile-promoted alkyne-iminium ion cyclizations for synthesizing heterocyclic compounds, indicating its utility in complex organic syntheses (Arnold et al., 2003). Another research effort focused on the electrochemical methoxylation of piperidine derivatives, showing how variations in N-acyl and N-sulfonyl groups affect the reaction outcomes, thus contributing to advancements in synthetic chemistry methods (Golub & Becker, 2015).
Anticancer Potential
A study conducted on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole aimed to evaluate their potential as anticancer agents. This research found that certain derivatives exhibited strong anticancer activities, suggesting the potential therapeutic applications of these compounds (Rehman et al., 2018).
Antimicrobial Activity
Research into the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives explored their antimicrobial efficacy against various pathogens affecting tomato plants. The study revealed that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity, highlighting the importance of structural modifications in developing effective antimicrobial agents (Vinaya et al., 2009).
Material Science Applications
A novel approach was taken in the synthesis of anion exchange membranes based on poly(aryl ether sulfone)s bearing piperidinium moieties for potential use in energy conversion and storage devices. This study demonstrated the importance of the spatial separation between the cyclic tertiary amine groups and the hydroxyl ortho-position for improving the stability and performance of the membranes (Wang et al., 2019).
Safety And Hazards
The safety and hazards associated with “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.
Future Directions
The future directions for the use and study of “1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine” are not clearly stated in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-2-4-12(5-3-11)18(15,16)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTORACXJFLSNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.